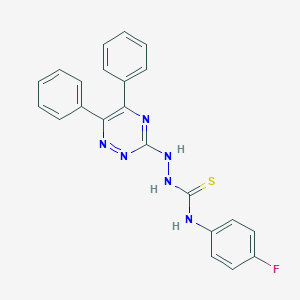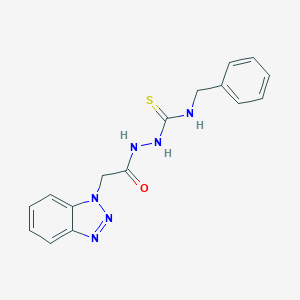![molecular formula C17H19N5S2 B292731 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292731.png)
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, bacterial and fungal infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and DNA damage. It also has neuroprotective effects and has been found to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine in lab experiments are its high potency and selectivity, low toxicity, and easy synthesis. However, its limitations include its limited solubility in water and its potential side effects on the body.
Orientations Futures
There are several future directions for the research and development of 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine. These include the optimization of its synthesis method, the development of new derivatives with improved properties, and the investigation of its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is a novel compound with promising applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine involves a multi-step process that includes the reaction of various chemicals such as allyl bromide, thiosemicarbazide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained after purification and characterization using various techniques such as NMR and mass spectrometry.
Propriétés
Formule moléculaire |
C17H19N5S2 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H19N5S2/c1-5-7-22-15(20-21-17(22)23-8-6-2)14-13(18)12-10(3)9-11(4)19-16(12)24-14/h5-6,9H,1-2,7-8,18H2,3-4H3 |
Clé InChI |
KACWFDAHOJIMNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3CC=C)SCC=C)N)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3CC=C)SCC=C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-Amino-7-(4-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](phenyl)methanone](/img/structure/B292648.png)
![7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292652.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 4-chlorobenzoate](/img/structure/B292653.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)



![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)